An In-depth Technical Guide to the Structure and Application of Bis-PEG13-acid
An In-depth Technical Guide to the Structure and Application of Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG13-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its application in conjugating amine-containing molecules.
Introduction to Bis-PEG13-acid
Bis-PEG13-acid is a polyethylene glycol (PEG) derivative that functions as a hydrophilic linker. Its structure is characterized by a central chain of thirteen repeating ethylene glycol units, flanked on both ends by carboxylic acid functional groups. This symmetrical, homobifunctional design allows for the covalent linkage of two amine-containing molecules, or for the modification of surfaces. The PEG component of the molecule imparts increased water solubility to the resulting conjugate, a desirable characteristic in many biological applications that can reduce aggregation and improve pharmacokinetic profiles.
Primarily utilized in bioconjugation, Bis-PEG13-acid is a key reagent in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] In these contexts, it serves as a flexible spacer, connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The length of the PEG chain is a critical parameter that can be optimized to ensure the proper folding and function of the conjugated molecules.
Chemical Structure and Properties
The chemical structure of Bis-PEG13-acid consists of a linear chain of 13 ethylene glycol units with a carboxylic acid group at each terminus.
Chemical Name: 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid
Molecular Formula: C₃₀H₅₈O₁₇
Physicochemical Properties
The following table summarizes the key physicochemical properties of Bis-PEG13-acid.
| Property | Value |
| Molecular Weight | 690.78 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
| Storage Conditions | -20°C, desiccated |
Illustrative Quantitative Data
Specific experimental data for Bis-PEG13-acid, such as conjugation efficiency and yield, are highly dependent on the specific reaction conditions and the molecules being conjugated. The following table is for illustrative purposes to demonstrate how such data would be presented.
| Parameter | Exemplary Value | Conditions |
| Conjugation Efficiency | 85% | Reaction of Bis-PEG13-acid with a model protein (e.g., BSA) in MES buffer at pH 6.0, followed by coupling at pH 7.5. |
| Reaction Yield | 70% | Isolated yield after purification by size-exclusion chromatography. |
| Linker Stability | >95% | Stability over 24 hours in human plasma at 37°C as measured by HPLC. |
Experimental Protocols: Amine Conjugation using Bis-PEG13-acid
The terminal carboxylic acid groups of Bis-PEG13-acid can be coupled to primary amines using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5] The following is a general two-step protocol for the conjugation of an amine-containing molecule to Bis-PEG13-acid.
Materials
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Bis-PEG13-acid
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Amine-containing molecule (e.g., protein, peptide, small molecule)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Equipment
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Reaction vials
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Magnetic stirrer and stir bars
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pH meter
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Standard laboratory glassware
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Purification system (e.g., chromatography)
Procedure
Step 1: Activation of Bis-PEG13-acid with EDC/NHS
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Equilibrate Bis-PEG13-acid, EDC, and NHS to room temperature before use.
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Dissolve Bis-PEG13-acid in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before adding the aqueous buffer.
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Add a 2- to 10-fold molar excess of EDC and NHS to the Bis-PEG13-acid solution. The optimal ratio should be determined empirically.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxylic acid groups by forming a semi-stable NHS ester.
Step 2: Conjugation to the Amine-containing Molecule
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Immediately following activation, add the amine-containing molecule to the reaction mixture. The amine-containing molecule should be dissolved in Coupling Buffer. A 1.5- to 2-fold molar excess of the activated Bis-PEG13-acid is typically used.
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Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with the primary amines.
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Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
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Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
Step 3: Purification of the Conjugate
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Purify the resulting conjugate from excess reagents and by-products using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) based on the properties of the conjugate.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the bioconjugation process using Bis-PEG13-acid.
Caption: Logical workflow for the two-step bioconjugation using Bis-PEG13-acid.
